Field: Pharmacology
Application: Diazines, which are two-nitrogen containing compounds, are used in a wide range of pharmacological applications. They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Methods: The synthetic approaches applied in preparing pharmacologically active decorated diazines focus on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
Results: These compounds constitute a central building block for a wide range of pharmacological applications .
Field: Medicinal Chemistry
Application: 1,3,4-Oxadiazole derivatives have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Results: Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum .
Field: Antimicrobial Research
Application: 1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared for antimicrobial research .
Methods: These derivatives were prepared by conventional method or by using microwave irradiation .
Results: As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .
Application: 2,4-Disubstituted thiazoles are multitargeted bioactive molecules. They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Methods: Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
Results: The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described .
Application: 2-Substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized for antimicrobial research .
Methods: These compounds were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
Results: These newly synthesized compounds were screened for their antifungal and antibacterial activities .
2,4-Dichloro-benzyl-hydrazine is an organic compound characterized by its chemical formula C₇H₈Cl₂N₂. It features two chlorine atoms attached to the benzene ring at the 2 and 4 positions, making it a dichlorinated derivative of benzyl hydrazine. This compound is primarily recognized for its role in various
Research indicates that 2,4-Dichloro-benzyl-hydrazine exhibits notable biological activities. It has been investigated for its potential as an antitumor agent and has shown activity against certain cancer cell lines. Additionally, its derivatives may possess antimicrobial properties, although further studies are required to fully elucidate its pharmacological effects.
Several methods exist for synthesizing 2,4-Dichloro-benzyl-hydrazine:
2,4-Dichloro-benzyl-hydrazine finds applications in various fields:
Studies on the interaction of 2,4-Dichloro-benzyl-hydrazine with other chemical entities have shown that it can effectively participate in substitution reactions with various nucleophiles. Its interactions have been explored in the context of forming novel heterocycles and other biologically relevant compounds. The ability to form hydrazones makes it a versatile building block for further chemical modifications.
Several compounds share structural similarities with 2,4-Dichloro-benzyl-hydrazine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,4-Dinitro-benzyl-hydrazine | Two nitro groups instead of chlorine | Increased electron-withdrawing effects |
| Benzyl-hydrazine | No chlorination; simpler structure | Less reactive compared to dichloro variant |
| 2-Chlorobenzyl-hydrazine | One chlorine atom | Lower reactivity than dichloro compound |
| 3,4-Dichlorobenzyl-hydrazine | Chlorination at different positions | Different reactivity profile |
The unique dichlorinated structure of 2,4-Dichloro-benzyl-hydrazine enhances its reactivity compared to similar compounds, making it particularly valuable in synthetic organic chemistry.
2,4-Dichloro-benzyl-hydrazine is systematically named as [(2,4-dichlorophenyl)methyl]hydrazine, representing an organic compound characterized by a hydrazine moiety attached to a dichlorobenzyl group. The compound exhibits multiple nomenclature variations reflecting its structural complexity and different salt forms. The free base form carries the Chemical Abstracts Service registry number 51421-37-5, while the hydrochloride salt variant is registered under 879645-40-6.
The molecular structure of the free base demonstrates the formula C₇H₈Cl₂N₂ with a molecular weight of 191.06 grams per mole, while the hydrochloride salt form exhibits the formula C₇H₉Cl₃N₂ with a corresponding molecular weight of 227.52 grams per mole. The structural framework consists of a benzene ring bearing chlorine substituents at the 2- and 4- positions, connected through a methylene bridge to a hydrazine functional group. This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing effects of the chlorine atoms and the nucleophilic character of the hydrazine moiety.
Table 1: Chemical Identification Data for 2,4-Dichloro-benzyl-hydrazine
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Chemical Abstracts Service Number | 51421-37-5 | 879645-40-6 |
| Molecular Formula | C₇H₈Cl₂N₂ | C₇H₉Cl₃N₂ |
| Molecular Weight | 191.06 g/mol | 227.52 g/mol |
| International Union of Pure and Applied Chemistry Name | [(2,4-dichlorophenyl)methyl]hydrazine | [(2,4-dichlorophenyl)methyl]hydrazine hydrochloride |
| Simplified Molecular Input Line Entry System | NNCc1ccc(Cl)cc1Cl | NNCc1ccc(cc1Cl)Cl.Cl |
The compound's structural identification is further supported by various spectroscopic techniques. Infrared spectroscopy reveals characteristic N-H stretching frequencies in the 3100-3300 cm⁻¹ region, while proton nuclear magnetic resonance spectroscopy shows distinctive aromatic proton signals in the δ 6.5-8.0 parts per million range. The International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions, ensuring precise identification across scientific literature and regulatory databases.
Alternative nomenclature systems provide additional identification methods, including the International Chemical Identifier key CYFKAMFHYDGJRJ-UHFFFAOYSA-N for the hydrochloride salt and various depositor-supplied synonyms found in chemical databases. The compound's structural variants include different stereochemical conformations and tautomeric forms, each contributing to its overall chemical behavior and reactivity patterns.
The synthetic development of 2,4-dichloro-benzyl-hydrazine has evolved significantly since its initial preparation methods were established in organic chemistry literature. Early synthetic approaches utilized traditional diazotization techniques, involving the conversion of 2,4-dichloroaniline through diazotization followed by reduction processes. These classical methods, while effective, presented challenges in terms of yield optimization and environmental impact due to the generation of nitrogen-containing waste products.
Modern synthetic methodologies have introduced more efficient and environmentally conscious approaches to the compound's preparation. A notable advancement involves the ketazine method, which utilizes 2,4-dichloroaniline, ketazine, and water as starting materials under controlled temperature conditions. This method represents a significant improvement in synthetic efficiency, achieving yields exceeding 90% while reducing waste generation compared to traditional diazo-reaction techniques. The reaction proceeds through a controlled temperature protocol ranging from 100 to 130 degrees Celsius, with careful management of reaction kinetics to optimize product formation.
Table 2: Synthetic Method Comparison for 2,4-Dichloro-benzyl-hydrazine
| Method | Starting Materials | Yield | Environmental Impact | Temperature Range |
|---|---|---|---|---|
| Traditional Diazotization | 2,4-dichloroaniline, sodium nitrite, hydrochloric acid | Moderate | Higher waste generation | 0-5°C |
| Ketazine Method | 2,4-dichloroaniline, ketazine, water | >90% | Lower waste, environmentally friendly | 100-130°C |
| Hydrazine Hydrate Route | 2,4-dichlorobenzaldehyde, hydrazine hydrate | 75-85% | Moderate environmental impact | 20-35°C |
The development of alternative synthetic routes has expanded the accessibility of this compound for research applications. One particularly significant approach involves the direct reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in alcoholic solvents, proceeding through hydrazone intermediate formation followed by reduction. This method offers advantages in terms of reaction simplicity and the availability of starting materials from commercial sources.
Industrial-scale synthesis considerations have driven further method optimization, with continuous flow reactor implementations and solvent recycling protocols enhancing the practical viability of large-scale production. The acetone and ammonia byproducts generated during ketazine-based synthesis can be recovered and recycled for ketazine regeneration, creating a more sustainable production cycle. These developments have positioned 2,4-dichloro-benzyl-hydrazine as an accessible synthetic intermediate for pharmaceutical and research applications.
2,4-Dichloro-benzyl-hydrazine has established itself as a pivotal intermediate in heterocyclic compound synthesis, demonstrating remarkable utility in the construction of nitrogen-containing ring systems. The compound's significance stems from its dual functionality, combining the nucleophilic character of the hydrazine moiety with the electronic activation provided by the dichlorobenzyl substituent. This combination enables diverse cyclocondensation reactions that form the foundation for various heterocyclic architectures.
Research investigations have highlighted the compound's role in synthesizing pharmaceutically relevant heterocycles, particularly in the development of anti-obesity medications such as Rimonabant. The 2,4-dichlorophenyl hydrazine framework serves as an essential building block in the synthetic pathway toward this therapeutic agent, demonstrating the compound's importance in medicinal chemistry applications. The electron-withdrawing effects of the chlorine substituents enhance the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution reactions crucial for heterocycle formation.
The compound's reactivity profile in heterocyclic synthesis encompasses multiple reaction pathways. Cyclocondensation reactions with various carbonyl compounds yield hydrazone derivatives, which serve as intermediates for further cyclization processes. The formation of nitrogen-containing heterocycles through these pathways has been documented in numerous synthetic applications, including the preparation of pyrazole, triazole, and imidazole derivatives. These heterocyclic products find applications in pharmaceutical research, agrochemical development, and materials science.
Table 3: Heterocyclic Applications of 2,4-Dichloro-benzyl-hydrazine
| Heterocyclic System | Reaction Type | Product Class | Research Application |
|---|---|---|---|
| Pyrazole Derivatives | Cyclocondensation | Nitrogen heterocycles | Pharmaceutical intermediates |
| Triazole Compounds | Azide coupling | Five-membered rings | Bioactive compound synthesis |
| Imidazole Systems | Condensation reactions | Aromatic heterocycles | Medicinal chemistry |
| Hydrazone Networks | Condensation with aldehydes | Schiff base analogs | Chemical probe development |
Recent research developments have expanded the scope of heterocyclic transformations accessible through 2,4-dichloro-benzyl-hydrazine chemistry. Studies have demonstrated its effectiveness in synthesizing complex polycyclic structures through sequential cyclization processes. The compound's ability to participate in multiple bond-forming reactions within a single synthetic sequence has made it valuable for diversity-oriented synthesis approaches in drug discovery programs.
The mechanistic understanding of heterocyclic formation reactions involving this compound has advanced significantly through kinetic and computational studies. Research has shown that the presence of chlorine substituents increases reactivity toward nucleophiles by factors of 3-5 compared to non-chlorinated analogs. This enhanced reactivity profile, combined with the compound's structural stability under various reaction conditions, has established it as a reliable synthetic building block for complex heterocyclic architectures.
Contemporary applications in heterocyclic research continue to explore novel synthetic methodologies utilizing 2,4-dichloro-benzyl-hydrazine as a key component. These investigations focus on developing more efficient synthetic routes, exploring new heterocyclic targets, and optimizing reaction conditions for improved yields and selectivity. The compound's versatility in heterocyclic synthesis positions it as a valuable tool for advancing synthetic organic chemistry and drug discovery research.
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 2,4-Dichloro-benzyl-hydrazine. Single crystal diffraction studies of related hydrazine derivatives provide fundamental insights into the geometric parameters and intermolecular interactions characteristic of this class of compounds [1] [2].
Crystal Structure Parameters and Unit Cell Dimensions
The crystallographic analysis of hydrazine derivatives typically reveals orthorhombic or monoclinic crystal systems with varying space groups depending on the substitution pattern. For the parent hydrazine molecule, X-ray diffraction studies demonstrate an orthorhombic crystal system with space group P2₁2₁2₁, where the nitrogen-nitrogen bond length measures 1.46 Å [3]. In the context of substituted hydrazine compounds, the 2,4-dichlorobenzyl substitution is expected to influence both the unit cell parameters and the molecular conformation within the crystal lattice [4] [5].
The nitrogen-nitrogen bond length in crystalline hydrazine derivatives typically ranges from 1.37 to 1.47 Å, with variations depending on the electronic effects of substituents [6] [7]. The dichlorobenzyl moiety introduces electron-withdrawing effects that may slightly contract this bond length compared to unsubstituted hydrazine. Crystal structure refinement parameters for related compounds show resolution factors (R-factors) typically ranging from 0.03 to 0.06, indicating good structural reliability [8] [9].
Intermolecular Hydrogen Bonding Networks
X-ray crystallographic studies reveal extensive hydrogen bonding networks in hydrazine crystal structures. The primary amino groups in 2,4-Dichloro-benzyl-hydrazine can function as both hydrogen bond donors and acceptors, creating three-dimensional networks that stabilize the crystal structure [10] [7]. Typical N-H···N hydrogen bond distances range from 2.8 to 3.1 Å, with bond angles varying between 150° and 170° [2] [8].
The presence of chlorine substituents on the benzyl ring introduces additional intermolecular interactions, including weak C-H···Cl contacts and Cl···π interactions, which contribute to the overall crystal packing stability [8] [11]. These secondary interactions typically occur at distances of 3.2 to 3.8 Å, providing additional stabilization to the crystal lattice.
Molecular Geometry and Conformational Analysis
Crystallographic analysis reveals that the hydrazine moiety adopts a gauche conformation with a dihedral angle around the N-N bond typically measuring 90-95°, similar to the parent hydrazine molecule [12] [6]. The dichlorobenzyl substituent orientation relative to the hydrazine group is determined by a combination of steric factors and intermolecular interactions within the crystal lattice [1] [5].
The bond angles around the nitrogen atoms typically measure 106-112°, reflecting the pyramidal geometry characteristic of sp³ hybridized nitrogen centers [3] [7]. The carbon-nitrogen bond connecting the benzyl group to the hydrazine moiety shows typical single bond character with lengths ranging from 1.42 to 1.45 Å [13] [7].
Thermal Parameters and Atomic Displacement
Crystallographic refinement provides atomic displacement parameters (ADPs) that indicate the thermal motion of atoms within the crystal structure. The hydrazine nitrogen atoms typically exhibit anisotropic displacement parameters reflecting restricted motion due to hydrogen bonding, while the dichlorobenzyl carbon atoms may show larger displacement parameters indicating greater thermal motion [2] [9].
Data Collection and Refinement Statistics
| Parameter | Typical Range | Method |
|---|---|---|
| Crystal System | Orthorhombic/Monoclinic | Single crystal XRD |
| Space Group | P2₁/c, Pbcn, P-1 | Systematic absences |
| Unit Cell Volume | 800-1500 ų | Lattice parameters |
| Z (molecules/unit cell) | 4-8 | Density calculation |
| R-factor | 0.03-0.06 | Structure refinement |
| Data/parameter ratio | >10:1 | Refinement quality |
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of 2,4-Dichloro-benzyl-hydrazine in solution. Both ¹H NMR and ¹³C NMR techniques offer complementary structural insights, while specialized experiments can probe nitrogen environments and molecular motion [14] [15].
Proton Nuclear Magnetic Resonance Characterization
¹H NMR spectroscopy of 2,4-Dichloro-benzyl-hydrazine reveals distinctive resonance patterns characteristic of the hydrazine functionality and the substituted aromatic system [16] . The hydrazine protons typically appear as a broad singlet in the region δ 3.0-4.0 parts per million, with broadening due to rapid exchange with residual water and potential coupling to nitrogen-14 quadrupolar nuclei [18] .
The benzyl methylene protons (CH₂) connecting the aromatic ring to the hydrazine group generate a characteristic singlet resonance at approximately δ 3.7-4.2 parts per million [16] [19]. This chemical shift reflects the electron-withdrawing influence of both the aromatic ring and the adjacent hydrazine nitrogen, resulting in deshielding of these protons relative to simple alkyl systems.
The aromatic proton resonances appear in the characteristic aromatic region δ 6.8-7.8 parts per million, with the specific pattern determined by the 2,4-dichloro substitution [14] [20]. The proton at position 3 (between the two chlorine substituents) typically resonates as a doublet at δ 7.2-7.4 parts per million, while the proton at position 5 appears as a doublet of doublets at δ 7.0-7.2 parts per million due to coupling with the adjacent proton at position 6 [21].
Carbon-13 Nuclear Magnetic Resonance Analysis
¹³C NMR spectroscopy provides detailed information about the carbon framework of 2,4-Dichloro-benzyl-hydrazine [22] [18]. The benzyl methylene carbon typically resonates at δ 64-68 parts per million, reflecting the electron-withdrawing effects of both the aromatic ring and the hydrazine substituent [23] [19].
The aromatic carbon resonances span the region δ 125-140 parts per million, with the specific chemical shifts influenced by the chlorine substituents [14] . The carbon atoms bearing chlorine substituents (C-2 and C-4) typically resonate at δ 132-138 parts per million, while the unsubstituted aromatic carbons appear at δ 125-132 parts per million [20] [19].
The ipso carbon (C-1) connecting to the benzyl methylene group typically resonates at δ 135-140 parts per million, reflecting the combined electronic effects of the chlorine substituents and the benzyl substitution [19] [21].
Nitrogen Nuclear Magnetic Resonance Studies
¹⁵N NMR spectroscopy, while challenging due to low natural abundance and quadrupolar relaxation effects, can provide valuable information about the nitrogen environments in 2,4-Dichloro-benzyl-hydrazine [24] [25]. The two nitrogen atoms in the hydrazine moiety may exhibit slightly different chemical shifts due to asymmetric substitution, with typical resonances appearing at δ -300 to -320 parts per million relative to nitromethane [25] [26].
Dynamic Nuclear Magnetic Resonance Effects
Variable temperature ¹H NMR studies can reveal conformational dynamics about the N-N bond in hydrazine derivatives [24] [27]. At room temperature, rapid rotation about the N-N bond typically results in averaged NMR signals, while cooling may reveal separate conformational states if the rotational barrier is sufficiently high [28] [26].
Coupling Constants and Structural Information
Scalar coupling constants in ¹H NMR provide additional structural information. The aromatic proton coupling constants (³J) typically range from 7.5 to 8.5 Hertz for ortho coupling and 1.5 to 2.5 Hertz for meta coupling, consistent with the substitution pattern [14] . The benzyl methylene protons may show weak coupling to the adjacent hydrazine protons, though this is often obscured by exchange broadening [18] [21].
Chemical Shift Data Table
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|
| NH₂ (hydrazine) | 3.0-4.0 | Broad singlet | - |
| CH₂ (benzyl) | 3.7-4.2 | Singlet | - |
| H-3 (aromatic) | 7.2-7.4 | Doublet | J = 8.0 |
| H-5 (aromatic) | 7.0-7.2 | Doublet of doublets | J = 8.0, 2.0 |
| H-6 (aromatic) | 7.4-7.6 | Doublet | J = 2.0 |
Infrared spectroscopy provides crucial information about the vibrational modes and functional group characteristics of 2,4-Dichloro-benzyl-hydrazine. The technique enables identification of specific molecular vibrations corresponding to N-H, N-N, C-N, C-Cl, and aromatic C-H bonds [29] [30].
Nitrogen-Hydrogen Stretching Vibrations
The primary hydrazine functionality in 2,4-Dichloro-benzyl-hydrazine exhibits characteristic N-H stretching vibrations in the region 3100-3400 wavenumbers [31] [23]. The asymmetric N-H stretching mode typically appears at 3300-3350 wavenumbers, while the symmetric stretching occurs at 3200-3280 wavenumbers [30] [32]. These bands often show moderate to strong intensity and may exhibit splitting due to solid-state effects or hydrogen bonding interactions [23] [33].
Secondary hydrazine derivatives, where one hydrogen has been replaced, show modified N-H stretching patterns. For 2,4-Dichloro-benzyl-hydrazine, the remaining N-H bonds of the substituted nitrogen exhibit stretching frequencies at 3280-3305 wavenumbers, typically with medium to strong intensity [15] [23]. The exact position depends on the electronic effects of the dichlorobenzyl substituent and intermolecular hydrogen bonding in the solid state [32] [34].
Nitrogen-Nitrogen Bond Vibrations
The N-N single bond stretching vibration represents a diagnostic feature for hydrazine derivatives, typically appearing in the region 1050-1100 wavenumbers [31] [35]. This vibration often exhibits medium intensity and can be distinguished from other skeletal vibrations by its characteristic frequency range [36] [37]. The electron-withdrawing nature of the dichlorobenzyl group may shift this vibration to slightly higher frequencies compared to unsubstituted hydrazine [30] [32].
Nitrogen-Hydrogen Bending Modes
Primary amine N-H bending vibrations (scissoring modes) typically occur in the region 1600-1650 wavenumbers for the NH₂ group in hydrazine derivatives [38] [39]. These deformation modes exhibit medium intensity and can overlap with aromatic C=C stretching vibrations, requiring careful analysis for accurate assignment [33] [40]. Secondary N-H bending modes appear at slightly lower frequencies, typically 1580-1620 wavenumbers [23] [32].
Aromatic Ring Vibrations
The dichlorobenzyl moiety contributes several characteristic vibrational modes to the infrared spectrum [29] [40]. Aromatic C-H stretching vibrations appear in the region 3000-3100 wavenumbers, typically with medium intensity [39] [33]. The aromatic C=C stretching modes generate multiple bands in the region 1450-1600 wavenumbers, with the exact pattern dependent on the substitution pattern [38] [40].
Ring breathing and in-plane bending modes of the substituted benzene ring occur in the fingerprint region below 1400 wavenumbers, providing additional structural confirmation [33] [37]. These modes are often useful for distinguishing between different aromatic substitution patterns [29] [39].
Carbon-Chlorine Stretching Vibrations
The two C-Cl bonds in the 2,4-dichloro substitution pattern generate characteristic stretching vibrations in the region 650-750 wavenumbers [39] [41]. These vibrations typically exhibit strong intensity and can provide definitive evidence for chlorine substitution [38] [33]. The exact frequencies depend on the position of chlorine substitution and the electronic environment of the aromatic ring [40] [37].
Carbon-Nitrogen Stretching Modes
The C-N bond connecting the benzyl group to the hydrazine moiety exhibits stretching vibrations typically in the region 1250-1350 wavenumbers [23] [33]. This vibration often shows strong intensity due to the significant dipole moment change associated with the carbon-nitrogen bond stretching [39] [37]. The frequency may be influenced by conjugation effects and the electronic nature of the substituents [38] [40].
Hydrogen Bonding Effects on Vibrational Frequencies
Intermolecular hydrogen bonding significantly influences the vibrational frequencies of N-H groups in the solid state [31] [32]. Hydrogen bonding typically results in red-shifting (lower frequency) of N-H stretching vibrations by 50-200 wavenumbers compared to the gas phase or dilute solution [23] [33]. The extent of this shift provides information about the strength and nature of hydrogen bonding interactions [30] [37].
Infrared Frequency Assignment Table
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (asymmetric) | 3300-3350 | Strong | Primary amine stretching |
| N-H stretch (symmetric) | 3200-3280 | Strong | Primary amine stretching |
| N-H stretch (secondary) | 3280-3305 | Medium-Strong | Secondary amine stretching |
| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic C-H bonds |
| N-H bend (primary) | 1600-1650 | Medium | NH₂ deformation |
| N-H bend (secondary) | 1580-1620 | Medium | N-H bending |
| Aromatic C=C stretch | 1450-1600 | Variable | Ring stretching modes |
| C-N stretch | 1250-1350 | Strong | Benzyl-hydrazine linkage |
| N-N stretch | 1050-1100 | Medium | Hydrazine N-N bond |
| C-Cl stretch | 650-750 | Strong | Chlorine substitution |
Mass spectrometry provides detailed information about the molecular structure and fragmentation pathways of 2,4-Dichloro-benzyl-hydrazine under electron ionization conditions. The characteristic fragmentation patterns enable structural confirmation and identification of key molecular features [42] [43].
Molecular Ion Formation and Stability
The molecular ion peak for 2,4-Dichloro-benzyl-hydrazine appears at mass-to-charge ratio 191, corresponding to the molecular formula C₇H₈Cl₂N₂ [44] [45]. The molecular ion typically exhibits low to medium relative intensity, reflecting the inherent instability of hydrazine derivatives under electron ionization conditions [43] [46]. The presence of two chlorine atoms creates an isotope pattern with peaks at m/z 191, 193, and 195, with relative intensities reflecting the natural chlorine isotope distribution (3:2:0.3) [47] [48].
The molecular ion undergoes rapid fragmentation due to the relatively weak N-N bond and the stability of carbocation fragments derived from the dichlorobenzyl moiety [42] [49]. This fragmentation tendency results in the molecular ion peak being relatively weak compared to fragment ion peaks in the mass spectrum [46] [50].
Primary Fragmentation Pathways
The most significant fragmentation pathway involves cleavage of the benzyl-nitrogen bond, generating the highly stable 2,4-dichlorobenzyl cation at m/z 175 [44] [47]. This fragment represents the base peak or one of the most intense peaks in the mass spectrum due to the exceptional stability of the substituted benzyl cation system [43] [49]. The dichlorobenzyl cation benefits from resonance stabilization and the electron-withdrawing effects of the chlorine substituents [48] [50].
Sequential loss of chlorine atoms from the dichlorobenzyl fragment produces additional significant peaks. Loss of one chlorine atom (35 mass units) from m/z 175 generates a peak at m/z 140, while loss of a second chlorine produces a peak at m/z 105 [42] [45]. These chlorine loss processes are favored due to the formation of more stable carbocations and the relatively weak aromatic carbon-chlorine bonds under high-energy conditions [47] [46].
Hydrazine Fragment Ions
The hydrazine portion of the molecule generates several characteristic fragment ions [51] [52]. The primary hydrazine fragment appears at m/z 31, corresponding to [NH₂NH]⁺, which can further fragment to produce [NH₂]⁺ at m/z 16 [43] [53]. These nitrogen-containing fragments typically exhibit moderate intensity and provide confirmation of the hydrazine functionality [48] [54].
Loss of the entire hydrazine unit (32 mass units) from the molecular ion produces a fragment at m/z 159, corresponding to the dichlorobenzyl radical. This fragmentation pathway competes with the benzyl-nitrogen bond cleavage and may show variable intensity depending on the internal energy of the molecular ion [46] [50].
Rearrangement and Secondary Fragmentation
The dichlorobenzyl cation at m/z 175 undergoes further fragmentation through several pathways [44] [49]. Loss of formaldehyde (30 mass units) produces a peak at m/z 145, while loss of hydrogen chloride (36 mass units) generates a fragment at m/z 139 [47] [45]. These secondary fragmentations provide additional structural information about the aromatic substitution pattern [48] [50].
The formation of tropylium-like ions through ring contraction and hydrogen rearrangement produces peaks in the m/z 90-95 region [42] [46]. These fragments result from extensive rearrangement of the aromatic system and loss of chlorine substituents [43] [49].
McLafferty Rearrangement Processes
Hydrazine derivatives can undergo McLafferty-type rearrangements involving hydrogen transfer and subsequent bond cleavage [51] [52]. For 2,4-Dichloro-benzyl-hydrazine, these processes may involve hydrogen transfer from the benzyl methylene group to the hydrazine nitrogen, followed by cleavage of the carbon-nitrogen bond [48] [53]. The resulting fragments provide additional confirmation of the molecular structure and connectivity [46] [54].
Fragmentation Energy Requirements
The fragmentation pathways observed in the mass spectrum reflect the relative bond strengths and fragment ion stabilities [42] [50]. The preferential cleavage of the benzyl-nitrogen bond (bond dissociation energy approximately 60-70 kcal/mol) over the N-N bond (bond dissociation energy approximately 40-50 kcal/mol) indicates the exceptional stability of the dichlorobenzyl cation [43] [45]. This selectivity in fragmentation provides valuable structural information [48] [49].
Mass Spectral Fragmentation Table
| Fragment Ion | m/z | Relative Intensity | Fragmentation Process | Significance |
|---|---|---|---|---|
| M⁺- | 191 | Low-Medium | Molecular ion | Molecular weight confirmation |
| [M-NH₂NH₂]⁺ | 159 | Medium | Loss of hydrazine | Aromatic substitution |
| [C₇H₅Cl₂]⁺ | 175 | High | Benzyl-N cleavage | Base peak, carbocation stability |
| [C₇H₄Cl]⁺ | 139 | Medium | Loss of Cl from 175 | Secondary fragmentation |
| [C₇H₅]⁺ | 91 | High | Loss of 2Cl from 175 | Tropylium-like ion |
| [NH₂NH]⁺ | 31 | Medium | Hydrazine fragment | Functional group identification |
| [NH₂]⁺ | 16 | Low | Amino radical | Terminal fragmentation |
Computational molecular modeling provides comprehensive theoretical insights into the structural, electronic, and thermodynamic properties of 2,4-Dichloro-benzyl-hydrazine. Density Functional Theory calculations and molecular mechanics approaches enable detailed analysis of molecular geometry, electronic distribution, and reactivity patterns [55] [56].
Density Functional Theory Computational Framework
Modern computational studies of hydrazine derivatives typically employ Density Functional Theory methods with functionals such as B3LYP or M05-2X, which provide accurate descriptions of organic nitrogen compounds [56] [57]. The M05-2X functional demonstrates particular accuracy for nitrogen-nitrogen bond dissociation energies in hydrazine systems, with root-mean-square errors of approximately 8.9 kilojoules per mole compared to high-level ab initio calculations [55] [58].
Basis set selection significantly influences computational accuracy, with 6-311G(d,p) representing an optimal balance between computational cost and chemical accuracy for hydrazine derivative studies [56] [59]. Triple-zeta basis sets with polarization functions adequately describe the electronic environments around nitrogen atoms and provide reliable geometric parameters [57] [60].
Molecular Geometry Optimization
Computational geometry optimization reveals that 2,4-Dichloro-benzyl-hydrazine adopts a preferred conformation with the hydrazine moiety in a gauche arrangement, similar to parent hydrazine [55] [61]. The calculated N-N bond length typically ranges from 1.45 to 1.47 Angstroms, in excellent agreement with experimental crystallographic data [56] [12]. The dihedral angle around the N-N bond measures approximately 90-95 degrees, reflecting the balance between steric repulsion and orbital overlap considerations [57] [59].
The carbon-nitrogen bond connecting the benzyl group to the hydrazine exhibits calculated lengths of 1.42-1.45 Angstroms, consistent with single bond character and experimental values [58] [61]. Bond angles around the nitrogen atoms show pyramidal geometry with angles of 106-112 degrees, reflecting sp³ hybridization [55] [60].
Electronic Structure Analysis
Molecular orbital analysis reveals the electronic structure of 2,4-Dichloro-benzyl-hydrazine through examination of frontier orbitals [62] [59]. The Highest Occupied Molecular Orbital typically exhibits significant electron density on the hydrazine nitrogen atoms, reflecting the nucleophilic character of this functionality [56] [63]. Calculated HOMO energies range from -6.5 to -7.2 electron volts, indicating moderate electron-donating ability [57] [64].
The Lowest Unoccupied Molecular Orbital shows substantial contribution from the aromatic π* system, with the chlorine substituents lowering the LUMO energy to approximately -1.8 to -2.5 electron volts [58] [65]. This energy gap suggests moderate chemical reactivity and potential for electron transfer processes [59] [60].
Natural Bond Orbital Analysis
Natural Bond Orbital analysis provides detailed insights into bonding interactions and charge distribution within 2,4-Dichloro-benzyl-hydrazine [55] [66]. The N-N bond exhibits significant ionic character, with natural charges of approximately -0.3 to -0.4 electron units on each nitrogen atom [56] [57]. The dichlorobenzyl carbons show partial positive charges ranging from +0.1 to +0.3 electron units, reflecting the electron-withdrawing nature of chlorine substituents [58] [67].
Hyperconjugative interactions between the hydrazine lone pairs and the aromatic π system contribute to overall molecular stability [59] [61]. Second-order perturbation analysis reveals stabilization energies of 15-25 kilojoules per mole for these donor-acceptor interactions [55] [60].
Thermodynamic Property Calculations
Computational thermochemistry provides access to formation enthalpies, heat capacities, and other thermodynamic parameters [56] [57]. The calculated standard enthalpy of formation for 2,4-Dichloro-benzyl-hydrazine typically ranges from +50 to +80 kilojoules per mole, reflecting the endothermic nature of hydrazine synthesis [58] [59]. Heat capacity calculations show temperature dependence consistent with vibrational mode contributions [55] [61].
Vibrational Frequency Calculations
Harmonic frequency calculations enable prediction of infrared and Raman spectra, facilitating comparison with experimental data [57] [60]. Calculated N-H stretching frequencies typically appear 50-100 wavenumbers higher than experimental values due to anharmonic effects and solid-state interactions [56] [64]. Scaling factors of 0.95-0.98 provide improved agreement between calculated and observed frequencies [59] [67].
The calculated N-N stretching frequency typically appears at 1080-1120 wavenumbers, in good agreement with experimental assignments [55] [61]. Aromatic vibrations show excellent correlation with experimental spectra when appropriate scaling factors are applied [58] [60].
Solvation Effects and Environmental Influences
Polarizable Continuum Model calculations reveal the influence of solvation on molecular properties [57] [59]. Water solvation typically stabilizes the molecule by 30-50 kilojoules per mole relative to the gas phase, primarily through hydrogen bonding interactions with the hydrazine functionality [56] [67]. The dipole moment increases from approximately 2.5 Debye in the gas phase to 3.2 Debye in aqueous solution [58] [64].
Computational Parameters and Methodology Table
| Computational Parameter | Recommended Value | Methodology | Accuracy |
|---|---|---|---|
| Functional | M05-2X/B3LYP | DFT calculation | ±8.9 kJ/mol RMSE |
| Basis Set | 6-311G(d,p) | Gaussian-type orbitals | Chemical accuracy |
| Geometry Convergence | 10⁻⁶ Hartree/Bohr | Energy optimization | Sub-Angstrom precision |
| SCF Convergence | 10⁻⁸ Hartree | Electronic convergence | Microhartree accuracy |
| Frequency Scaling | 0.96-0.98 | Harmonic approximation | ±20 cm⁻¹ typical |
| Solvation Model | PCM (water) | Continuum model | ±5 kJ/mol solvation energy |
| Temperature | 298.15 K | Standard conditions | Thermodynamic reference |
| Pressure | 1 atmosphere | Standard conditions | Gas phase reference |